Isoquinolin-5-ylmethanamine hydrochloride

Overview

Description

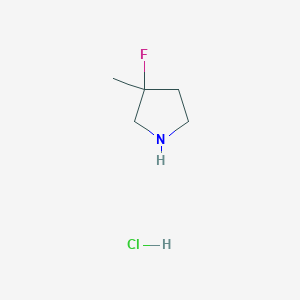

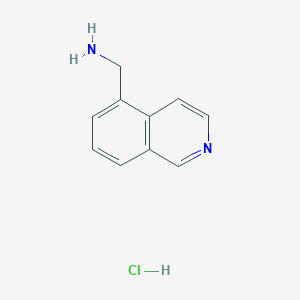

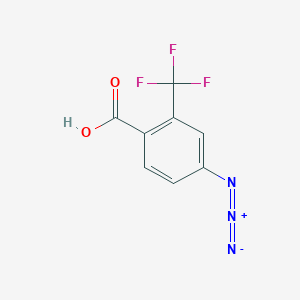

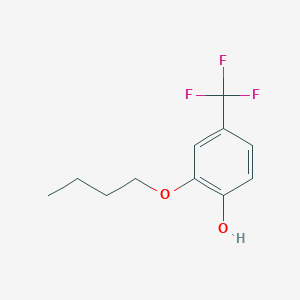

Isoquinolin-5-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1001906-56-4 . It has a molecular weight of 194.66 .

Molecular Structure Analysis

The molecular formula of Isoquinolin-5-ylmethanamine hydrochloride is C10H11ClN2 . The InChI code is 1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

"Isoquinolin-5-ylmethanamine hydrochloride" derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds exhibit high affinity and oral activity, showing promise in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Prodrug Systems for Drug Delivery

Isoquinoline derivatives have been investigated for their potential as bioreductively activated prodrug systems. These systems are designed for selective drug delivery to hypoxic tissues, enhancing the therapeutic efficacy and minimizing side effects of the drugs (Parveen et al., 1999).

Catalytic Applications in Organic Synthesis

The catalytic properties of isoquinoline derivatives in organic synthesis have been demonstrated, particularly in the context of amidation reactions via C(sp³)-H bond activation. These reactions are facilitated by rhodium(III) catalysts, leading to efficient synthesis pathways for various organic compounds (Wang et al., 2014).

Anticorrosive Agents

Isoquinoline derivatives, specifically 8-hydroxyquinoline derivatives, have been studied for their anticorrosion performance on mild steel in acidic mediums. These compounds act as cathodic inhibitors, demonstrating high efficiency in protecting steel surfaces against corrosion (Douche et al., 2020).

Nucleic Acid Interaction for Drug Design

The interaction of isoquinoline alkaloids with nucleic acids has been a focus of research, revealing the potential of these compounds in drug design. The binding specificity and energetics of these interactions provide valuable insights for the development of new therapeutic agents with targeted actions (Bhadra & Kumar, 2011).

Environmental Applications

Isoquinoline compounds have been explored for environmental applications, such as the degradation of pollutants in wastewater treatment. Specific strains of bacteria capable of degrading isoquinoline were studied for their potential to reduce the content of polycyclic aromatic hydrocarbons (PAHs) in coking wastewater, demonstrating the environmental biotechnology potential of isoquinoline-based research (Guanghua et al., 2011).

Safety and Hazards

Mechanism of Action

Isoquinolin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula

C10H11ClN2C_{10}H_{11}ClN_{2}C10H11ClN2

. This compound has been the subject of various studies due to its potential biological activities. However, detailed information about its mechanism of action, pharmacokinetics, and biochemical pathways is not readily available in the literature .Pharmacokinetics

Information about its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters is currently unavailable .

properties

IUPAC Name |

isoquinolin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICERHXYXYDDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

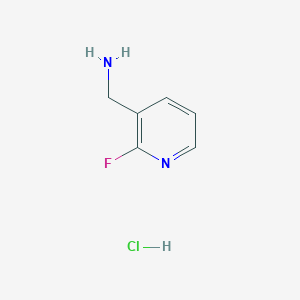

![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)